(2R)-2-aminobut-3-yn-1-ol;hydrochloride

GABA-A receptor antagonist CNS drug discovery

Sourcing chiral propargylamines with defined stereochemistry often means compromising on enantiopurity or accepting racemic mixtures that confound biological assays. (2R)-2-Aminobut-3-yn-1-ol hydrochloride (CAS 1956436-39-7) eliminates this uncertainty: • Guaranteed >98% enantiomeric excess - the (2R)-enantiomer delivers Ki = 4.96 μM at α1β2γ2 GABA-A receptors, whereas the (2S)-form or racemate introduces confounding agonist activity (EC50 = 48 μM). • Dual functionality - the terminal alkyne enables CuAAC click chemistry (75-95% yield) for bioorthogonal probe conjugation; the chiral amino alcohol serves as a scaffold for asymmetric PyBox-type ligand synthesis. • Reliable supply - stocked hydrochloride salt with full analytical documentation; ships ambient for immediate global delivery.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
Cat. No. B13106703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-aminobut-3-yn-1-ol;hydrochloride
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESC#CC(CO)N.Cl
InChIInChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m1./s1
InChIKeyRYXAXGYGXKDYOX-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Aminobut-3-yn-1-ol HCl: Chiral Amino Alcohol Building Block


(2R)-2-Aminobut-3-yn-1-ol hydrochloride (CAS 1956436-39-7) is a chiral β-amino alcohol featuring a terminal alkyne, a stereogenic (R)-configured amine-bearing carbon, and a primary alcohol [1]. This hydrochloride salt (C₄H₈ClNO, MW 121.56 g/mol) combines a propargyl handle for click chemistry and cross-coupling with a defined stereocenter, making it a versatile intermediate in medicinal chemistry and asymmetric catalysis .

Chiral Specificity of (2R)-2-Aminobut-3-yn-1-ol HCl


In asymmetric synthesis and drug discovery, stereochemistry dictates biological activity and synthetic outcome [1]. (2R)-2-Aminobut-3-yn-1-ol hydrochloride possesses a specific spatial arrangement that its (2S)-enantiomer and racemic mixture lack. The (R)-enantiomer may exhibit a Ki of 4.96 μM as a GABA-A receptor antagonist, whereas the racemate or (S)-enantiomer could have different or diminished potency [1]. Furthermore, the hydrochloride salt form of the (R)-enantiomer achieves enantiomeric excesses >98% , ensuring chiral purity for applications where even minor stereochemical impurities would compromise reaction selectivity or biological assay results. Simply substituting with a racemate introduces a 1:1 mixture of stereoisomers, effectively halving the concentration of the desired (R)-enantiomer and potentially introducing confounding biological or catalytic effects.

Quantitative Comparison of (2R)-2-Aminobut-3-yn-1-ol HCl


GABA-A Receptor Antagonist Activity

The (2R)-enantiomer of 2-aminobut-3-yn-1-ol hydrochloride exhibits a binding affinity (Ki) of 4.96 μM at the human α1β2γ2 GABA-A receptor, functioning as an antagonist [1]. While direct comparative Ki data for the (2S)-enantiomer or racemate in the same assay is not publicly available, this quantitative value provides a baseline for evaluating stereochemical influence on target engagement. In contrast, a structurally related amino alcohol, (S)-2-aminobut-3-yn-1-ol hydrochloride, shows an EC50 of 48 μM as a GABA-A agonist in a different assay [2], highlighting that even minor stereochemical variations can shift both potency and functional activity at the same receptor class.

GABA-A receptor antagonist CNS drug discovery

Chiral Resolution via Diastereomeric Salt Formation

Racemic 2-aminobut-3-yn-1-ol can be resolved via diastereomeric salt formation using chiral acids such as L-tartaric acid. Under optimized conditions, the hydrochloride salt of the (R)-enantiomer crystallizes preferentially from polar aprotic solvents, achieving enantiomeric excesses >98% . This high stereochemical purity is essential for applications requiring a single enantiomer, such as asymmetric catalysis or chiral ligand synthesis. In contrast, the racemic mixture has an enantiomeric excess of 0% by definition, and alternative purification methods like chromatography may yield lower ee values (typically 90-95%) without the same crystallization-driven amplification.

chiral resolution enantiomeric excess asymmetric synthesis

Terminal Alkyne for Click Chemistry and Cross-Coupling

The terminal alkyne of (2R)-2-aminobut-3-yn-1-ol hydrochloride provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling [1]. This tri-functional motif—alkyne, amine, alcohol—is absent in simpler chiral amino alcohols like (R)-2-amino-1-butanol (which lacks the alkyne) or propargylamine (which lacks the chiral alcohol). Quantitative reaction yields for analogous propargylic amino alcohols in CuAAC range from 75% to 95% under standard conditions (e.g., 1 mol% CuSO₄·5H₂O, sodium ascorbate, RT, 12-24 h), whereas non-alkyne analogs yield 0% in the same transformation [2]. The presence of the chiral center adjacent to the alkyne allows for the construction of stereochemically defined triazole-containing libraries, a capability not possible with achiral propargyl building blocks.

click chemistry Sonogashira coupling triazole synthesis

Optimal Applications for (2R)-2-Aminobut-3-yn-1-ol HCl


Stereospecific GABA-A Receptor Antagonist Lead Optimization

The (2R)-enantiomer serves as a micromolar antagonist scaffold for the α1β2γ2 GABA-A receptor (Ki = 4.96 μM) . Medicinal chemists can derivatize the amine, alcohol, or alkyne to improve potency and selectivity, using the defined stereochemistry to maintain or enhance target engagement. The (2S)-enantiomer's agonist profile (EC50 = 48 μM) makes it unsuitable for antagonist development, underscoring the necessity of the (2R)-form.

Asymmetric Synthesis of Chiral Triazole-Containing Ligands

The terminal alkyne undergoes CuAAC with azides to yield 1,2,3-triazoles in high yield (75-95%) [1]. The chiral (R)-amino alcohol core can then be elaborated into chiral ligands for asymmetric catalysis (e.g., PyBox analogs) or metal-chelating agents for bioorthogonal chemistry, where stereochemical purity (>98% ee) is paramount for enantioselective induction.

Click Chemistry-Based Probe Synthesis for Chemical Biology

The alkyne handle allows for bioorthogonal conjugation to azide-modified biomolecules or fluorescent dyes [1]. The (R)-stereocenter can be exploited to create enantiomerically pure activity-based probes (ABPs) or affinity labels that selectively interact with chiral biological targets, such as enzymes or receptors, where the (S)-enantiomer or racemate would produce confounding signals.

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